molecular formula C17H15Cl2N5O2S B12154905 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide

2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide

Cat. No.: B12154905
M. Wt: 424.3 g/mol
InChI Key: GCXFNYVJJDMAPS-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide .
  • It belongs to the class of organic compounds known as acetamides .
  • Acetamides are derivatives of acetic acid where the hydroxyl group has been replaced by an amino or substituted amino group.
  • This compound exhibits interesting properties due to its unique structural features.
  • Preparation Methods

    • The synthetic route for this compound involves the reduction of a Schiff base.
    • The reaction conditions typically include the use of sodium borohydride (NaBH₄) as a powerful reducing agent.
    • Industrial production methods may vary, but the reduction of the corresponding Schiff base is a common approach.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including:

        Reduction: The reduction of the Schiff base to form the final acetamide.

        Substitution: The chlorine atoms in the dichlorophenyl group can participate in substitution reactions.

    • Common reagents include NaBH₄, which selectively reduces the imine functionality.
    • Major products formed are the reduced acetamide and any intermediates during the synthesis.
  • Scientific Research Applications

      Chemistry: This compound serves as a building block for the synthesis of other compounds, such as azo dyes and dithiocarbamates.

      Biology and Medicine: While specific applications are not widely documented, its structural features suggest potential bioactivity.

      Industry: It may find use in the development of specialty chemicals or pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism of action is not well-established for this specific compound.
    • its functional groups (amino, methoxy, and triazole) suggest potential interactions with biological targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include:
      • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
      • 2-[(4-methoxyanilino)methyl]phenol
      • 2-(anilinomethyl)phenol
    • Highlighting its uniqueness, this compound combines an acetamide backbone with a triazole ring and dichlorophenyl substituents.

    Remember that this compound’s applications and mechanisms are still areas of ongoing research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C17H15Cl2N5O2S

    Molecular Weight

    424.3 g/mol

    IUPAC Name

    2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

    InChI

    InChI=1S/C17H15Cl2N5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-14-8-11(18)4-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

    InChI Key

    GCXFNYVJJDMAPS-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

    Origin of Product

    United States

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